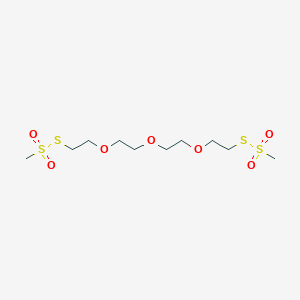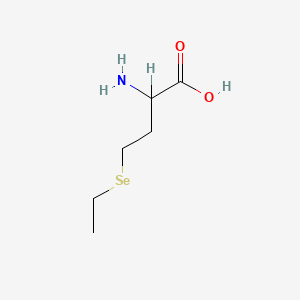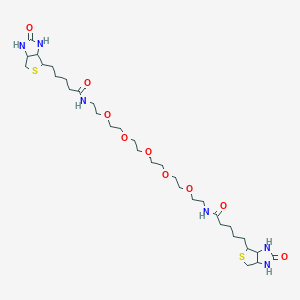
3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate involves the reaction of methanesulfonothioic acid with oxybis(2,1-ethanediyloxy-2,1-ethanediyl) ester . The reaction is typically carried out under inert atmosphere conditions to prevent moisture sensitivity . The compound is hygroscopic and should be stored at -20°C under an inert atmosphere .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to thiol groups.
Substitution: The compound can participate in substitution reactions where the methanethiosulfonate groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfonic acid derivatives, thiol derivatives, and substituted compounds with various functional groups .
Applications De Recherche Scientifique
3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate is widely used in scientific research for its ability to act as a cross-linking reagent. Its applications include:
Chemistry: Used as a cross-linker in the synthesis of polymers and other macromolecules.
Biology: Employed in the study of protein-protein interactions and the stabilization of protein structures.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of various biochemical reagents and materials.
Mécanisme D'action
The mechanism of action of 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate involves its ability to form covalent bonds with sulfhydryl groups in proteins and other biomolecules. This cross-linking ability allows it to stabilize protein structures and facilitate the study of protein interactions . The molecular targets include cysteine residues in proteins, and the pathways involved are primarily related to protein stabilization and interaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,11-Diamino-3,6,9-trioxaundecane: A similar compound used as a hydrophilic, homo-bifunctional linker.
1,11-Diazido-3,6,9-trioxaundecane: Used in the synthesis of fluorogenic chemosensors.
Uniqueness
3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate is unique due to its dual methanethiosulfonate groups, which provide it with strong cross-linking capabilities. This makes it particularly useful in applications requiring stable and robust cross-linking of biomolecules .
Propriétés
IUPAC Name |
1-(2-methylsulfonylsulfanylethoxy)-2-[2-(2-methylsulfonylsulfanylethoxy)ethoxy]ethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O7S4/c1-20(11,12)18-9-7-16-5-3-15-4-6-17-8-10-19-21(2,13)14/h3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRBHDIGMOPFRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCOCCOCCOCCSS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O7S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B7796500.png)

![[2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-2-amino-3-methylbutanoate](/img/structure/B7796578.png)
![2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B7796585.png)
![2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-1H-pteridin-4-one](/img/structure/B7796592.png)

![2,5-dioxopyrrolidin-1-yl 5-{2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl}pentanoate](/img/structure/B7796521.png)



![2-Propenoic acid, 2-(acetylamino)-3-[2-(trifluoromethyl)phenyl]-](/img/structure/B7796566.png)

